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molecular formula C8H7FN2O3 B3292537 5-Fluoro-N-methyl-2-nitrobenzamide CAS No. 878160-05-5

5-Fluoro-N-methyl-2-nitrobenzamide

Cat. No. B3292537
M. Wt: 198.15 g/mol
InChI Key: XLFJZKCYKPSSNZ-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

The title compound was prepared using the procedure from 5-fluoro-N-methyl-2-nitrobenzamide (Compound 102B) with the commercially available 4-fluoro-2-nitrobenzoic acid. 1H NMR (CDCl3, 400 MHz): δ=3.04 (d, J=4.80 Hz, 3 H), 5.88 (br. s., 1 H), 7.39 (ddd, J=8.46, 7.45, 2.53 Hz, 1 H), 7.55 (dd, J=8.59, 5.31 Hz, 1 H), 7.78 (dd, J=8.34, 2.53 Hz, 1 H). MS (ES+): m/z 199.05 [MH+] (TOF, polar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:11]=1)[C:7]([NH:9][CH3:10])=[O:8].[F:15]C1C=CC(C(O)=O)=C([N+]([O-])=O)C=1>>[F:15][C:3]1[CH:2]=[CH:11][C:6]([C:7]([NH:9][CH3:10])=[O:8])=[C:5]([N+:12]([O-:14])=[O:13])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)NC)C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)NC)C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C(=O)NC)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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